molecular formula C23H27N3O3S2 B11342415 N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide

Cat. No.: B11342415
M. Wt: 457.6 g/mol
InChI Key: TVENMXRIMAEADJ-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    Molecular Weight: 363.395 g/mol

    CAS Number: 10228-31-6

This compound belongs to the class of sulfonamides and contains an imidazole ring. Its synthesis and applications have attracted scientific interest.

Preparation Methods

Synthetic Routes: The synthetic route for N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide involves the following steps:

    Imidazole Formation: Start with the synthesis of the imidazole ring, which can be achieved through various methods (e.g., cyclization of appropriate precursors).

    Sulfonamide Formation: Introduce the sulfonamide group by reacting the imidazole intermediate with a sulfonyl chloride.

    Acetylation: Finally, acetylate the amino group using acetic anhydride or acetyl chloride.

Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes described above.

Chemical Reactions Analysis

N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide can undergo several reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at various positions are possible.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a probe in biological studies.

Mechanism of Action

The exact mechanism by which N-(3-methylbutyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember that this information is based on available data, and further research may reveal additional insights

Properties

Molecular Formula

C23H27N3O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(3-methylbutyl)-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H27N3O3S2/c1-16(2)13-14-24-20(27)15-30-22-23(26-21(25-22)18-7-5-4-6-8-18)31(28,29)19-11-9-17(3)10-12-19/h4-12,16H,13-15H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

TVENMXRIMAEADJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCCC(C)C

Origin of Product

United States

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